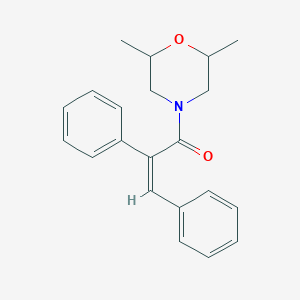![molecular formula C18H13Cl2NO B5378337 2-[2-(3,5-dichloro-2-methoxyphenyl)vinyl]quinoline](/img/structure/B5378337.png)
2-[2-(3,5-dichloro-2-methoxyphenyl)vinyl]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(3,5-dichloro-2-methoxyphenyl)vinyl]quinoline, commonly known as DCPIQ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DCPIQ is a quinoline derivative that has been synthesized through a simple and efficient method.
Aplicaciones Científicas De Investigación
DCPIQ has been studied extensively for its potential applications in various fields of scientific research. One of the most significant applications of DCPIQ is in the field of medicinal chemistry, where it has been shown to exhibit potent anti-cancer activity against various cancer cell lines. DCPIQ has also been studied for its potential use as an anti-inflammatory agent, as well as its ability to inhibit the growth of certain bacteria and fungi.
Mecanismo De Acción
The mechanism of action of DCPIQ is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell proliferation and inflammation. DCPIQ has been shown to inhibit the activity of certain kinases and transcription factors that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
DCPIQ has been shown to exhibit potent anti-cancer activity against various cancer cell lines, including breast, lung, and prostate cancer cells. DCPIQ has also been shown to exhibit anti-inflammatory activity and has been studied for its potential use in the treatment of inflammatory diseases such as arthritis. Additionally, DCPIQ has been shown to inhibit the growth of certain bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DCPIQ in lab experiments is its relatively simple synthesis method and high purity yields. DCPIQ is also relatively stable and can be stored for extended periods without degradation. However, one of the limitations of using DCPIQ is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several potential future directions for the use of DCPIQ in scientific research. One potential direction is the development of DCPIQ-based drugs for the treatment of cancer and inflammatory diseases. Additionally, DCPIQ could be studied further for its potential use as an antimicrobial agent. Finally, the mechanism of action of DCPIQ could be studied further to gain a better understanding of its potential applications in various fields of scientific research.
Métodos De Síntesis
The synthesis of DCPIQ is a relatively simple process that involves the reaction of 2-chloro-3,5-dimethoxybenzaldehyde with 2-aminoacetophenone in the presence of acetic acid and sodium acetate. The resulting product is then subjected to a Knoevenagel condensation reaction with 8-hydroxyquinoline to produce DCPIQ. This method has been shown to be efficient and yields high purity products.
Propiedades
IUPAC Name |
2-[(E)-2-(3,5-dichloro-2-methoxyphenyl)ethenyl]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO/c1-22-18-13(10-14(19)11-16(18)20)7-9-15-8-6-12-4-2-3-5-17(12)21-15/h2-11H,1H3/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXAOOUMVDMZDX-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Cl)C=CC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1Cl)Cl)/C=C/C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1H-benzimidazol-2-yl)-3-[4-(4-morpholinyl)phenyl]acrylonitrile](/img/structure/B5378257.png)


![2-[2-(3-bromophenyl)vinyl]-3-(2-chlorophenyl)-4(3H)-quinazolinone](/img/structure/B5378283.png)

![N-{4-[(dimethylamino)carbonyl]phenyl}-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5378306.png)
![N-(4-chlorophenyl)-N'-[3-(3,5-dimethyl-1-piperidinyl)propyl]urea](/img/structure/B5378309.png)

![5-[3-ethoxy-4-(1-phenylethoxy)benzylidene]-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5378314.png)
![1-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5378319.png)
![ethyl 1-[3-methyl-3-(5-methyl-2-furyl)butyl]-4-piperidinecarboxylate](/img/structure/B5378328.png)
![2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-methylacetamide](/img/structure/B5378331.png)
![N-(2-methoxyethyl)-1'-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5378334.png)